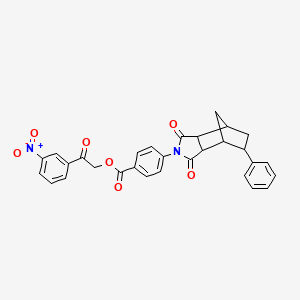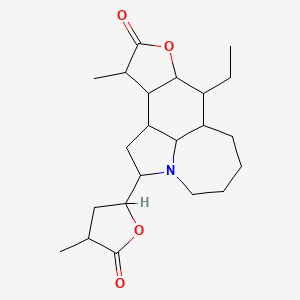![molecular formula C16H17N3O4 B12467580 2-(dimethylamino)-N-[4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B12467580.png)
2-(dimethylamino)-N-[4-(4-nitrophenoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(dimethylamino)-N-[4-(4-nitrophenoxy)phenyl]acetamide is an organic compound with a complex structure that includes a dimethylamino group, a nitrophenoxy group, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-N-[4-(4-nitrophenoxy)phenyl]acetamide typically involves multiple steps. One common method involves the reaction of 4-nitrophenol with 4-bromophenylacetic acid to form 4-(4-nitrophenoxy)phenylacetic acid. This intermediate is then reacted with dimethylamine to produce the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The raw materials are sourced in bulk, and the reactions are carefully monitored to maintain the desired conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(dimethylamino)-N-[4-(4-nitrophenoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(dimethylamino)-N-[4-(4-aminophenoxy)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-(dimethylamino)-N-[4-(4-nitrophenoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(dimethylamino)-N-[4-(4-nitrophenoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(dimethylamino)-N-[4-(4-aminophenoxy)phenyl]acetamide
- 4-(dimethylamino)phenylacetic acid
- 4-nitrophenoxyacetic acid
Uniqueness
2-(dimethylamino)-N-[4-(4-nitrophenoxy)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C16H17N3O4 |
|---|---|
Molekulargewicht |
315.32 g/mol |
IUPAC-Name |
2-(dimethylamino)-N-[4-(4-nitrophenoxy)phenyl]acetamide |
InChI |
InChI=1S/C16H17N3O4/c1-18(2)11-16(20)17-12-3-7-14(8-4-12)23-15-9-5-13(6-10-15)19(21)22/h3-10H,11H2,1-2H3,(H,17,20) |
InChI-Schlüssel |
HUUFUWXMKRPLBR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide](/img/structure/B12467497.png)
![Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate](/img/structure/B12467519.png)
![6-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12467521.png)

![2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-1,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12467537.png)
![N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12467542.png)

![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide](/img/structure/B12467549.png)
![4-{[(2-Methyl-3,5-dinitrophenyl)carbonyl]amino}benzoic acid](/img/structure/B12467557.png)

![N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-9H-fluorene-9-carboxamide](/img/structure/B12467565.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B12467568.png)
![2-phenyl-3-(1-phenylpropan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12467579.png)
![N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}alaninamide](/img/structure/B12467584.png)
